N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Overview
Description
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound characterized by the presence of a dimethylamino group, a trifluoroethyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable propylating agent to form 3-(4-(dimethylamino)phenyl)propylamine.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide derivative.
Introduction of the Trifluoroethyl Group: Finally, the oxalamide derivative is treated with 2,2,2-trifluoroethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide moiety to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the trifluoroethyl group could enhance the compound’s stability and bioavailability. The oxalamide moiety may play a role in the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)acetamide
- N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)urea
Uniqueness
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the presence of both the oxalamide and trifluoroethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-21(2)12-7-5-11(6-8-12)4-3-9-19-13(22)14(23)20-10-15(16,17)18/h5-8H,3-4,9-10H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJQXINLEPFOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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